Cas no 886898-79-9 (N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide)

N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide is a synthetic organic compound featuring a phenyl-substituted imidazole core linked via a thioether bridge to a trifluoromethylbenzamide moiety. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole-thioether structure contributes to potential bioactivity, particularly in medicinal chemistry applications. This compound may serve as an intermediate in the synthesis of pharmacologically active molecules, leveraging its modular design for further functionalization. Its structural features suggest utility in drug discovery, particularly where electron-withdrawing groups and heterocyclic frameworks are desired for target binding or pharmacokinetic optimization. The compound's purity and stability under standard conditions make it suitable for research-scale applications.
N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide structure
886898-79-9 structure
Product Name:N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide
CAS No:886898-79-9
MF:C19H16F3N3OS
MW:391.410053253174
CID:5477385
Update Time:2025-05-19

N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-3-(trifluoromethyl)benzamide
    • N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide
    • Inchi: 1S/C19H16F3N3OS/c20-19(21,22)15-8-4-7-14(11-15)17(26)23-9-10-27-18-24-12-16(25-18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,23,26)(H,24,25)
    • InChI Key: PNSAYYCDLGHFBX-UHFFFAOYSA-N
    • SMILES: C(NCCSC1NC(C2=CC=CC=C2)=CN=1)(=O)C1=CC=CC(C(F)(F)F)=C1

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Additional information on N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide

Professional Introduction to N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide (CAS No. 886898-79-9)

N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 886898-79-9, represents a convergence of multiple advanced chemical principles, making it a subject of intense research and development. Its molecular structure incorporates key functional groups that contribute to its potential biological activity, particularly in the realm of drug discovery and medicinal chemistry.

The core structure of N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide is characterized by the presence of a benzamide moiety linked to a sulfanylethyl group, which is further substituted with a 5-phenyl-1H-imidazole ring. The trifluoromethyl group appended to the benzamide ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further exploration in pharmacological applications. This structural arrangement not only imparts specific chemical reactivity but also opens up avenues for modulating its biological interactions.

In recent years, there has been a growing interest in imidazole derivatives due to their broad spectrum of biological activities. The 5-phenyl-1H-imidazole ring in N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide is particularly noteworthy, as it has been implicated in various pharmacological mechanisms. Studies have suggested that imidazole-based compounds can interact with multiple targets within biological systems, including enzymes and receptors, which are pivotal in regulating physiological processes. The phenyl substitution further enhances the binding affinity and selectivity of these compounds, making them promising candidates for therapeutic intervention.

The sulfanylethyl group in the molecule serves as a linker that not only connects the imidazole ring to the benzamide moiety but also provides a site for further chemical modification. This flexibility allows chemists to explore diverse derivatization strategies, enabling the optimization of pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, on the other hand, is a well-known pharmacophore that improves the metabolic stability of drugs by resisting oxidative degradation. Its presence in N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide suggests that this compound may exhibit enhanced bioavailability and prolonged half-life upon administration.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide and biological targets. These studies have revealed that the compound can potentially bind to enzymes involved in inflammatory pathways, such as COX and LOX enzymes, which are known for their role in pain and inflammation. Additionally, preliminary experiments have hinted at its ability to modulate receptor activity, particularly those related to neurotransmitter systems. Such findings underscore the compound's potential as a lead molecule for developing novel therapeutic agents.

The synthesis of N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the imidazole ring typically involves condensation reactions between appropriate precursors, while the sulfanylethyl group is incorporated through nucleophilic substitution reactions. The final step involves introducing the trifluoromethyl group via metal-catalyzed cross-coupling reactions or direct fluorination techniques. Each step must be carefully optimized to ensure high yield and purity, which are crucial for subsequent biological evaluation.

In conclusion, N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}-3-(trifluoromethyl)benzamide represents a significant advancement in pharmaceutical chemistry due to its complex structural features and potential biological activities. Its unique combination of functional groups makes it a versatile scaffold for drug design, offering opportunities for developing new therapeutic agents with improved efficacy and safety profiles. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative treatments for various diseases.

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